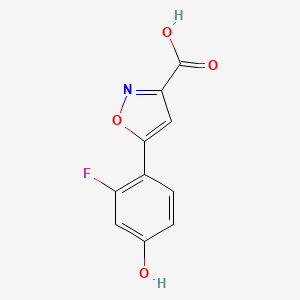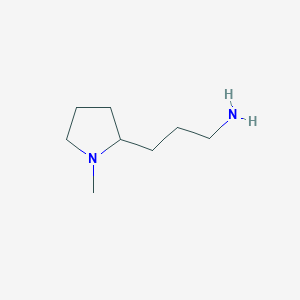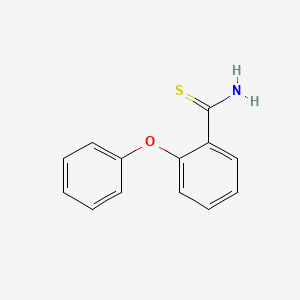![molecular formula C10H12O4S B15322124 3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
3-[2-(Methylsulfonyl)phenyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylsulfonyl)phenyl]propanoic Acid is an organic compound with a molecular structure that includes a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid typically involves the introduction of a methylsulfonyl group to a phenyl ring followed by the addition of a propanoic acid group. One common method involves the sulfonation of a phenylpropanoic acid derivative using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylsulfonyl)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-[2-(Methylsulfonyl)phenyl]propanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound may also interact with other cellular targets, leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
3-[2-(Methylsulfonyl)phenyl]propanoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methylsulfonyl group with a propanoic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H12O4S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
3-(2-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Clé InChI |
CCQBQVYPUQAXBK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


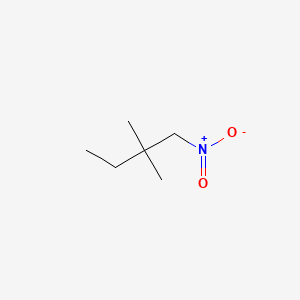
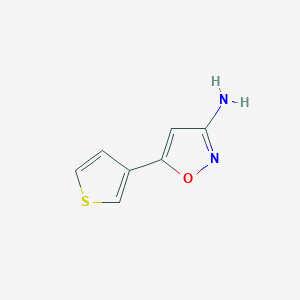
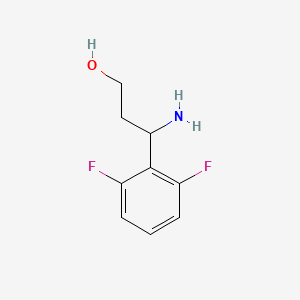

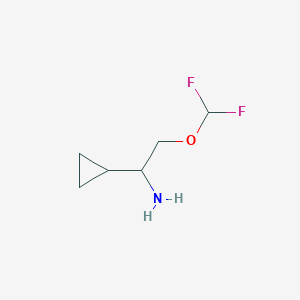
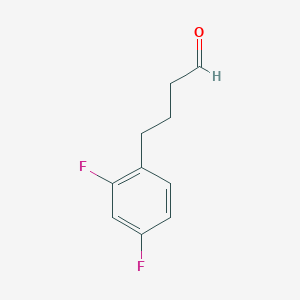

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
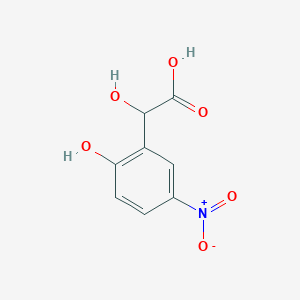
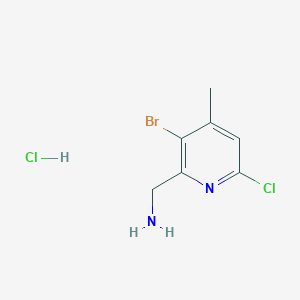
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
